(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile
Overview
Description
(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile typically involves the activation of 2-Bromo-4-fluoro-6-nitrotoluene under Miyaura borylation reaction conditions. This process includes the cross-coupling of bis(pinacolato)diboron with aryl halides and vinyl halides using a palladium catalyst (Pd(dppf)Cl₂·DCM), potassium acetate (KOAc), and dioxane at 100°C for 3.5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetonitrile group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of (2-Bromo-4-fluoro-6-aminophenyl)acetonitrile.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique functional groups.
Medicine: Exploration of its potential biological activity for therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows for potential redox reactions, while the bromine and fluorine atoms can participate in halogen bonding and other interactions. These properties make it a valuable compound for studying various biochemical and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-nitroanisole
- 4-Bromo-2-fluoro-6-nitrophenol
- 4-Bromo-2-fluoro-6-nitroanisole
Uniqueness
(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it particularly useful in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-(2-bromo-4-fluoro-6-nitrophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-7-3-5(10)4-8(12(13)14)6(7)1-2-11/h3-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEGHALODGFVGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC#N)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262184 | |
Record name | 2-Bromo-4-fluoro-6-nitrobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-49-0 | |
Record name | 2-Bromo-4-fluoro-6-nitrobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-6-nitrobenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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